(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C27H18FN5OS |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H18FN5OS/c1-17-7-5-6-10-22(17)25-29-27-33(31-25)26(34)23(35-27)15-19-16-32(21-8-3-2-4-9-21)30-24(19)18-11-13-20(28)14-12-18/h2-16H,1H3/b23-15- |
InChI Key |
JCLOXBRLMRUFIF-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Formation of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.
Formation of the triazole ring: This can be synthesized by the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under specific conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Analysis :
- The target compound’s fused thiazolo-triazole core enhances rigidity compared to simpler thiazol-4(5H)-one derivatives .
Substituent Effects
Analysis :
Analysis :
- The target compound’s synthesis likely follows a multi-step protocol similar to , but the fused ring system may require specialized catalysts or conditions .
- Yields for analogous compounds range from 60–85%, suggesting moderate efficiency for the target compound’s synthesis .
Crystallographic and Computational Insights
- Crystallography: Compounds with fluorophenyl-pyrazole motifs (e.g., ) often crystallize in triclinic or monoclinic systems with P 1̄ symmetry. The target compound’s structure would likely be resolved using SHELXL or WinGX .
- Electronic Effects : Fluorine atoms induce electron-withdrawing effects, stabilizing the aromatic system and influencing dipole moments .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization and condensation steps. Challenges include regioselectivity in pyrazole-thiazole fusion and stereochemical control during imine formation (Z-configuration). Optimizing reaction conditions (e.g., ethanol reflux with sodium acetate as a catalyst for 2 hours) improves yields. Purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- 1H/13C NMR : Identifies proton environments (e.g., fluorophenyl substituents at δ 7.2–7.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in the thiazolo-triazolone core).
- HPLC : Validates purity (>95% by reverse-phase chromatography).
- Elemental Analysis : Ensures stoichiometric consistency .
Q. How can researchers verify the Z-configuration of the methylidene group?
NOESY NMR or X-ray crystallography are critical. For example, crystallographic data (e.g., C–C bond angles and torsion angles) resolve spatial arrangements, while NOESY cross-peaks between the methylidene proton and adjacent aromatic protons confirm stereochemistry .
Advanced Research Questions
Q. How can molecular docking predict biological targets, and what validation is required?
Docking studies (e.g., using AutoDock Vina) with enzymes like 14-α-demethylase lanosterol (PDB:3LD6) predict binding affinities. Key interactions include π-π stacking with fluorophenyl groups and hydrogen bonding with the triazolone moiety. Validation requires in vitro assays (e.g., enzyme inhibition IC50 measurements) to confirm computational predictions .
Q. What strategies resolve contradictions between computational activity predictions and experimental bioassay results?
- Data Triangulation : Compare docking results with molecular dynamics simulations to assess binding stability.
- SAR Studies : Modify substituents (e.g., replacing fluorophenyl with chlorophenyl) to test activity trends.
- Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions .
Q. What insights does crystallography provide about its pharmacophore?
X-ray data reveal planar geometries in the thiazolo-triazolone core, enabling π-π interactions with hydrophobic enzyme pockets. Substituent orientations (e.g., ortho-methylphenyl) influence steric accessibility, guiding SAR optimization .
Q. How can regioselectivity in heterocyclic fusion steps be controlled?
- Catalytic Systems : Copper(I) catalysts favor 1,3-dipolar cycloaddition in triazole formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in thiazole ring closure.
- Temperature Gradients : Stepwise heating (50°C → 100°C) minimizes side products during pyrazole-thiazole fusion .
Methodological Guidance
- Synthetic Protocols : Follow multi-step procedures with intermediates characterized at each stage (e.g., triazenylpyrazole precursors) .
- Bioactivity Profiling : Combine in silico docking (PDB targets), in vitro enzyme assays, and cytotoxicity screens (e.g., MTT assays) .
- Structural Validation : Prioritize X-ray crystallography for ambiguous stereochemistry or regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
